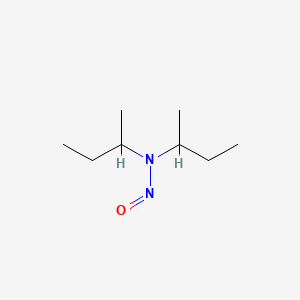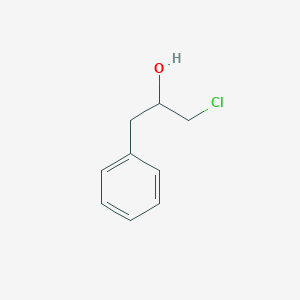
1-Chloro-3-phenylpropan-2-ol
Descripción general
Descripción
“1-Chloro-3-phenylpropan-2-ol” is an organic compound that belongs to the class of benzene and substituted derivatives . It is used as a building block in the synthesis of antidepressants such as ®- and (S)-tomoxetine, fluoxetine, and nisoxetine . It may also be used in the synthesis of biologically active 2-substituted chromans .
Synthesis Analysis
The synthesis of “this compound” involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . The reaction system was 100 mM Tris-HCl buffer (pH 7.5) containing 3% (v/v) 2-MeTHF and 2% (v/v) Triton X-100, and the reactions were carried out with 0.75 U permeabilized cells at 30 °C and 200 rpm for 9 h .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11ClO . The InChIKey is VBZRCYGKCAOPJW-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C=C1)CC(CCl)O .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 170.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 3 . The exact mass is 170.0498427 g/mol . The topological polar surface area is 20.2 Ų .
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis
1-Chloro-3-phenylpropan-2-ol has been utilized in the chemoenzymatic synthesis of non-tricyclic antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine. This process involves the kinetic resolution of 3-Chloro-1-phenylpropan-1-ol and its conversion into chiral building blocks for these antidepressants (Liu, Hoff, & Anthonsen, 2000).
Biotransformation in Yeast Cultures
Research has shown that this compound undergoes biotransformation in selected yeast cultures. This process results in the creation of several biotransformation products, including a dehalogenation product and the reduction product of propiophenone (Janeczko & Kostrzewa-Susłow, 2014).
Retentive Friedel-Crafts Alkylation
The compound has been used in Friedel-Crafts alkylation reactions with benzene. This process, which involves Lewis acid, results in products like 1,2-diphenylpropane. The reaction's stereochemistry and mechanism have been a subject of study, revealing insights into the reaction's configuration retention and inversion (Masuda, Nakajima, & Suga, 1983).
Antimicrobial Properties
This compound has been investigated for its inhibitory action against Pseudomonas aeruginosa, demonstrating potential as a preservative for oral suspensions and mixtures due to its bactericidal action (Richards & McBride, 1973).
Mecanismo De Acción
Target of Action
The primary target of 1-Chloro-3-phenylpropan-2-ol is Lysozyme , an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria .
Mode of Action
It is known that the compound interacts with the enzyme, potentially altering its function
Biochemical Pathways
Given its interaction with Lysozyme, it may influence pathways related to bacterial cell wall degradation and immune response .
Result of Action
Given its interaction with Lysozyme, it may have effects on bacterial cell wall integrity and immune response .
Action Environment
Like many organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 31.0 to 36.0 °C and a boiling point of 116°C/4mmHg .
Propiedades
IUPAC Name |
1-chloro-3-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCYGKCAOPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277817 | |
| Record name | 1-chloro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-65-6 | |
| Record name | α-(Chloromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4335 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


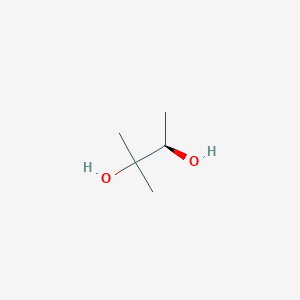


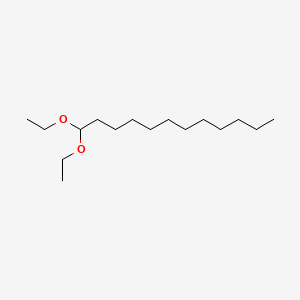
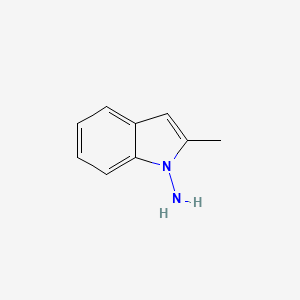
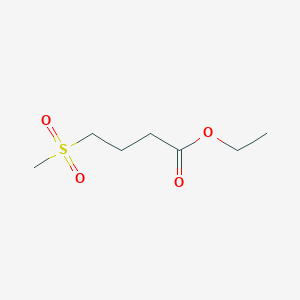
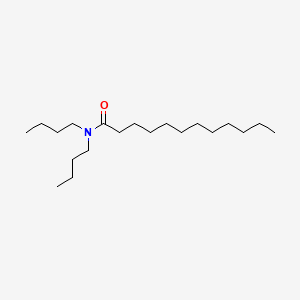
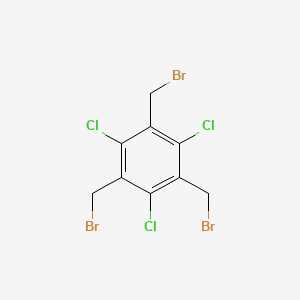
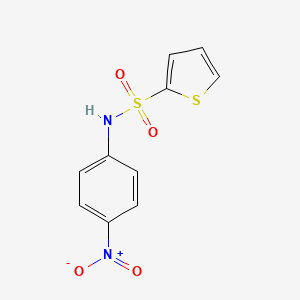


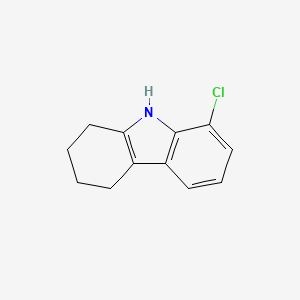
![5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione](/img/structure/B3053397.png)
